N,N'-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(3-methylbutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes an oxadiazole ring, a phenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The final step involves the formation of the butanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanamide: A simpler analog with similar structural features but lacking the oxadiazole ring.
N-Butyl-3-methylbutanamide: Another analog with a butyl group instead of the oxadiazole ring.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H28N4O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-methyl-N-[3-[5-[3-(3-methylbutanoylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C24H28N4O3/c1-15(2)11-21(29)25-19-9-5-7-17(13-19)23-27-28-24(31-23)18-8-6-10-20(14-18)26-22(30)12-16(3)4/h5-10,13-16H,11-12H2,1-4H3,(H,25,29)(H,26,30) |
InChI Key |
QXUSECRREZCGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.